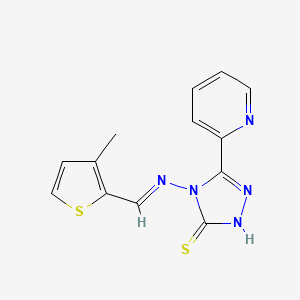

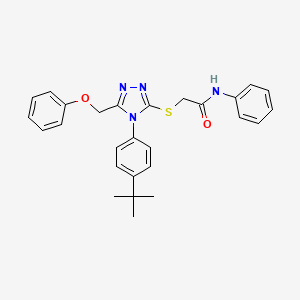

![molecular formula C31H27N3O2S2 B12023233 (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-50-1](/img/structure/B12023233.png)

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyrazolring, einen Thiazolidinonring und verschiedene Substituenten umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von 3-(4-Methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one mit einem geeigneten Aldehyd, gefolgt von einer Cyclisierung mit einem Hydrazinderivat zur Bildung des Pyrazolrings. Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie p-Toluolsulfonsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichbleibende Qualität zu gewährleisten. Der Einsatz von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, wird ebenfalls in Betracht gezogen, um den Prozess nachhaltiger zu gestalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Allyloxy- oder Methylphenylgruppen mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Dimethylsulfoxid.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one als Baustein zur Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch es in der organischen Synthese wertvoll ist.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. In Vorstudien hat es sich als vielversprechend als antimikrobielles und entzündungshemmendes Mittel erwiesen.

Medizin

In der medizinischen Chemie wird this compound auf seine potenziellen therapeutischen Anwendungen untersucht. Es könnte als Leitverbindung zur Entwicklung neuer Medikamente dienen, die auf bestimmte Enzyme oder Rezeptoren abzielen.

Industrie

Im Industriesektor kann diese Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften wie verbesserter thermischer Stabilität oder elektrischer Leitfähigkeit verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die beteiligten Pfade könnten die Hemmung von Entzündungsmediatoren oder die Störung von mikrobiellen Zellwänden umfassen.

Wirkmechanismus

The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell walls.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-5-({3-[4-(Methoxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-5-({3-[4-(Ethoxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Einzigartigkeit

Was (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm spezifische chemische Reaktivität und biologische Aktivität verleihen. Seine Allyloxygruppe bietet beispielsweise eine Stelle für eine weitere Funktionalisierung, wodurch es zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.

Eigenschaften

CAS-Nummer |

623940-50-1 |

|---|---|

Molekularformel |

C31H27N3O2S2 |

Molekulargewicht |

537.7 g/mol |

IUPAC-Name |

(5Z)-3-[(4-methylphenyl)methyl]-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C31H27N3O2S2/c1-4-16-36-26-14-15-27(22(3)17-26)29-24(20-34(32-29)25-8-6-5-7-9-25)18-28-30(35)33(31(37)38-28)19-23-12-10-21(2)11-13-23/h4-15,17-18,20H,1,16,19H2,2-3H3/b28-18- |

InChI-Schlüssel |

XUIRDAHWZHZVJP-VEILYXNESA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=C(C=C(C=C4)OCC=C)C)C5=CC=CC=C5)/SC2=S |

Kanonische SMILES |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=C(C=C(C=C4)OCC=C)C)C5=CC=CC=C5)SC2=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

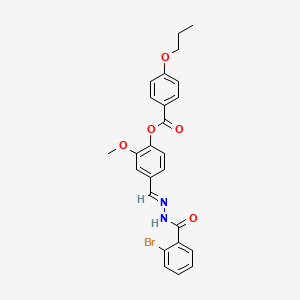

![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12023154.png)

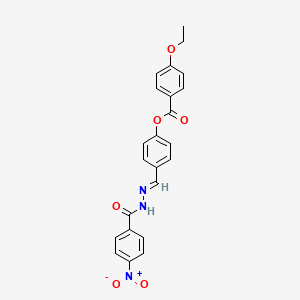

![4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B12023159.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12023168.png)

![4-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12023187.png)

![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12023194.png)

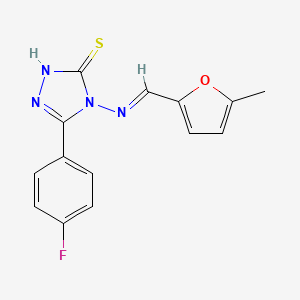

![N-(2,4-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12023206.png)

![N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023215.png)

![5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023221.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B12023225.png)